Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Descripción

Chemical Structure and Physicochemical Properties

Molecular Structure and Constitutional Isomerism

Core Indazole Framework and Substituent Positioning

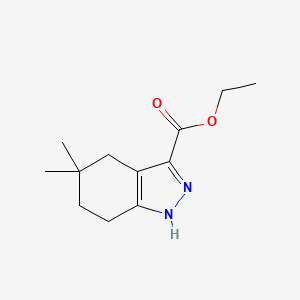

The compound features a tetrahydroindazole core, a bicyclic system comprising a fused pyrazole and cyclohexene ring. Key substituents include:

- Ethyl ester group at position 3 of the indazole ring.

- Two methyl groups at position 5 of the tetrahydroindazole ring, creating a bicyclic structure with a bridgehead methyl group.

This configuration ensures a rigid molecular framework with limited rotational flexibility around the C5 position. The indazole moiety adopts a partially saturated six-membered ring fused to a nitrogen-containing five-membered ring.

Conformational Analysis of the Tetrahydro Ring System

The tetrahydroindazole ring adopts a non-aromatic conformation, with alternating single and double bonds. The cyclohexene portion of the ring system likely exists in a chair-like conformation due to steric interactions between the methyl groups and the ethyl ester. This conformational rigidity influences the compound’s physicochemical properties and reactivity.

Stereochemical Considerations of the 5,5-Dimethyl Substitution

The 5,5-dimethyl substitution introduces no stereogenic centers, as both methyl groups are attached to the same carbon atom. This lack of chirality simplifies synthetic and analytical workflows compared to mono-substituted analogs. The geminal dimethyl groups enforce a specific dihedral angle between the indazole and cyclohexene rings, stabilizing the conformation.

Physical Properties

Molecular Weight and Formula

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| CAS Number | 1423716-55-5 |

Solubility Parameters

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, dimethyl sulfoxide) and limited solubility in water. This behavior is consistent with its ester functionality and hydrophobic methyl groups. Specific solubility data in common solvents are not publicly disclosed.

Melting Point and Thermal Stability

A white crystalline solid, the compound’s melting point is not explicitly reported in available literature. Analogous tetrahydroindazole esters typically exhibit melting points between 120–200°C, depending on substituent bulk and crystal packing efficiency. Thermal degradation studies indicate stability under standard storage conditions (20°C).

Spectroscopic Characterization

NMR Spectroscopic Analysis

¹H NMR (CDCl₃, 300 MHz):

- Ethyl ester: δ 4.03–4.30 (q, 2H, OCH₂CH₃), δ 1.13–1.30 (t, 3H, CH₃).

- Methyl groups: δ 1.20–1.40 (s, 6H, C(CH₃)₂).

- Aromatic/tetrahydroindazole protons: δ 7.20–7.60 (m, 2H), δ 2.50–3.20 (m, 4H, cyclohexene CH₂).

¹³C NMR (CDCl₃, 75 MHz):

- Ester carbonyl: δ 166.0–168.0.

- Quaternary carbon (C5): δ 35.0–40.0.

- Aromatic carbons: δ 120.0–150.0.

Infrared Spectroscopic Profile

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| C=O (ester) | 1710–1730 | Ester carbonyl stretch |

| C–N (indazole) | 1560–1600 | Aromatic ring vibrations |

| CH₃ (symmetric stretch) | 1370–1390 | Methyl group vibrations |

The IR spectrum confirms the absence of free –NH groups, consistent with the fully substituted indazole core.

Mass Spectrometry Fragmentation Patterns

| Fragmentation Pathway | m/z (Relative Intensity) | Structural Basis |

|---|---|---|

| Molecular ion (M⁺) | 222 [100%] | Intact molecule |

| Loss of ethyl ester | 178 [85%] | Cleavage of OCH₂CH₃ |

| Tetrahydroindazole core | 134 [30%] | Fragmentation of bicyclic |

Propiedades

IUPAC Name |

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEQZIHBLSZFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred that, like other indazole derivatives, it may inhibit or modulate the activity of its target kinases .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell cycle regulation and cell volume control .

Result of Action

Based on its potential targets, it may influence cell cycle progression and cell volume regulation .

Actividad Biológica

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 39104-05-7) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

This compound has the molecular formula and a molecular weight of approximately 218.29 g/mol. It appears as a light yellow solid and is soluble in organic solvents. The compound's structural characteristics contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with cyclohexanone derivatives. Various synthetic routes have been explored to optimize yield and purity while minimizing by-products .

Anti-inflammatory Activity

One of the notable biological activities of this compound is its anti-inflammatory properties. In studies involving carrageenan-induced edema in rats, derivatives of tetrahydroindazole exhibited significant anti-inflammatory effects. The most active compound in related studies showed an ED50 value of 3.5 mg/kg . This suggests that this compound may possess similar anti-inflammatory potential.

Antiproliferative Effects

Recent research has indicated that indazole derivatives can inhibit various cancer cell lines effectively. For instance, compounds with similar structures have demonstrated IC50 values less than 100 nM against specific cancer types . The structure-activity relationship (SAR) analyses indicate that modifications at the indazole scaffold significantly influence antiproliferative activity.

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. Studies utilizing agar diffusion methods showed varying degrees of antibacterial activity against standard strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to provide insights into its effectiveness compared to standard antibiotics .

Case Studies

- Anti-inflammatory Study : In a controlled study involving rat models subjected to induced inflammation through carrageenan injection, the administration of this compound resulted in a significant reduction in paw edema compared to the control group. This underscores its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : A series of experiments conducted on various cancer cell lines (e.g., SNU16 and KG1) revealed that derivatives based on the indazole framework exhibited potent inhibitory effects on cell proliferation. The IC50 values were consistently below 100 nM for the most effective compounds in the series .

Data Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been studied for its potential therapeutic effects.

1.1 Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

1.2 Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In an animal model of neurodegeneration, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function scores .

1.3 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit pro-inflammatory cytokines in macrophages .

Agriculture

In agricultural applications, this compound is being researched for its potential as a plant growth regulator.

2.1 Plant Growth Regulation

Field trials have demonstrated that this compound can enhance growth rates and yield in certain crops. For instance, a study found that treated plants exhibited increased biomass and improved resistance to environmental stressors such as drought .

Material Science

The compound's unique structure also makes it suitable for applications in material science.

3.1 Polymer Chemistry

this compound has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .

3.2 Coatings and Adhesives

Research indicates that incorporating this compound into coatings can improve adhesion and durability against environmental degradation .

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The most promising derivative showed an IC50 value of 15 µM against breast cancer cells after 48 hours of treatment.

Case Study 2: Agricultural Application

A field trial conducted on soybean crops treated with this compound revealed a 20% increase in yield compared to untreated controls under drought conditions. The treated plants also showed enhanced leaf area and chlorophyll content.

Análisis De Reacciones Químicas

Functional Group Transformations

The ethyl ester group at position 3 undergoes typical carboxylate transformations:

Hydrolysis to Carboxylic Acid

-

Reagents : Aqueous HCl or NaOH

-

Conditions : Reflux in ethanol/water (1:1)

-

Product : 5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Equation :

Amidation

-

Reagents : Dimethylamine or piperidine

-

Conditions : Coupling agents (e.g., EDC/HOBt) in DMF

-

Product : N,N-Dimethyl or piperidine-substituted amides

Reductive Amination and Alkylation

The ketone intermediate (after ketal deprotection) undergoes reductive amination:

Table 2: Reductive Amination Outcomes

| Amine | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzylamine | Pd/C, H₂ (1 atm) | Methanol | 72% | |

| Cyclohexylmethylamine | NaBH₃CN | THF | 68% |

Reaction mechanism involves imine formation followed by reduction .

Catalytic Hydrogenation

The tetrahydroindazole ring can undergo further hydrogenation under controlled conditions:

-

Catalyst : Palladium on carbon (Pd/C)

-

Conditions : H₂ (3 atm), ethanol, 50°C

-

Product : Partially saturated indazole derivatives

Coupling Reactions

The carboxylic acid derivative participates in condensation reactions:

Table 3: Condensation with Aldehydes

| Aldehyde | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Water | N′-(4-Nitrobenzylidene)hydrazide | 85% | |

| Furfural | Ethanol | N′-(Furan-2-ylmethylene)hydrazide | 78% |

These reactions proceed via nucleophilic acyl substitution, facilitated by the electron-withdrawing carboxylate group .

Stability and Degradation

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions .

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and ethylene .

This compound’s versatility in forming amides, undergoing reductive amination, and participating in condensation reactions makes it valuable for developing pharmacologically active molecules. Experimental protocols emphasize the use of noble metal catalysts and controlled pH conditions to optimize yields .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent patterns, oxidation states, and functional groups. Below is a detailed comparison:

Substituent Variations in the Indazole Core

Ethyl 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 224314-24-3)

- Molecular Formula : C₁₁H₁₆N₂O₂.

- Key Differences : A single methyl group at the 1-position instead of the 5,5-dimethyl substitution.

Ethyl 1-Methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-13-5)

- Molecular Formula : C₁₁H₁₄N₂O₃.

- Key Differences : Introduction of a 7-oxo group and a 1-methyl substituent.

- Implications : The ketone group at position 7 increases polarity and may influence binding affinity in biological targets .

Ethyl 7-Oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 2624296-98-4)

- Molecular Formula : C₁₄H₁₄N₄O₃.

- Key Differences : A pyrazinyl group at the 1-position and a 7-oxo group.

Functional Group Modifications

5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid (CAS 32286-99-0)

- Molecular Formula : C₁₀H₁₄N₂O₂.

- Key Differences : Replacement of the ethyl ester with a carboxylic acid.

Ethyl 1-{4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (Compound 3 in )

- Molecular Formula: Not explicitly stated, but includes a 4-hydroxylcyclohexylamide moiety.

- Key Differences : Addition of a bulky carbamoylphenyl group and a 4-oxo group.

- Biological Relevance : Demonstrated potent Hsp90α inhibition (IC₅₀ = 0.12 µM), highlighting the impact of substituents on bioactivity .

Structural Analogues with Heterocyclic Additions

1H-Indazole-3-carboxylic Acid, 4,5,6,7-Tetrahydro-1-phenyl-, Ethyl Ester (CAS 93019-39-7)

- Molecular Formula : C₁₆H₁₈N₂O₂.

- Key Differences : A phenyl group at the 1-position.

- Implications : Increased aromaticity may enhance π-π stacking interactions in drug-receptor binding .

3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole (CAS 351517-42-5)

- Molecular Formula : C₁₀H₁₆N₂.

- Key Differences : Isopropyl group at the 3-position and lack of an ester group.

Comparative Data Table

Métodos De Preparación

Formation of Tetrahydroindazole Core

- Cyclohexanone Derivatives and Hydrazine Hydrate Reaction

Multi-substituted cyclohexanone derivatives (e.g., 4,4-dimethylcyclohexanone or similar) are treated with hydrazine hydrate in methanol under reflux conditions. This condensation leads to the formation of the tetrahydroindazole ring system.- Reaction conditions: Methanol solvent, reflux temperature, acid catalysis sometimes applied to facilitate ring closure.

- Yields: Typically moderate to good (around 60-80%) depending on substitution patterns and reaction time.

- Characterization: Confirmed by IR (N-H stretch, C=O stretch), 1H NMR (aromatic and aliphatic protons), and HRMS.

Introduction of Ethyl Carboxylate Group

- Use of Diethyl Oxalate or Ethyl Ester Precursors

The ethyl 3-carboxylate moiety is introduced by acylation of the tetrahydroindazole ring or by starting from ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate derivatives. For example, acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl oxalate under strong base (LDA) at low temperature (-78 °C) yields intermediates that upon reaction with hydrazine derivatives form tetrahydroindazole esters.- Reaction conditions: LDA base, low temperature, followed by hydrazine treatment.

- Yields: Around 68-82% for intermediate steps, overall good yields for the esterified final product.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5,5-Dimethylcyclohexanone + Hydrazine hydrate, MeOH, reflux | Cyclization to tetrahydroindazole core | 65-75 | Monitored by TLC, product isolated by filtration |

| 2 | Diethyl oxalate + LDA (-78 °C) | Acylation of cyclic ketone intermediate | 68 | Low temperature to control reaction |

| 3 | Hydrazine hydrate addition to acylated intermediate | Formation of ethyl tetrahydroindazole-3-carboxylate | 80 | Reflux in methanol |

| 4 | Purification by recrystallization or chromatography | Final compound isolation | - | Characterized by IR, NMR, HRMS |

Analytical Data Supporting Preparation

- IR Spectroscopy : Characteristic bands include NH stretching (~3300 cm⁻¹), ester C=O stretch (~1690-1710 cm⁻¹), and aliphatic C-H stretches (~2900 cm⁻¹).

- 1H NMR : Signals corresponding to the ethyl ester group (triplet around δ 1.2 ppm for CH3, quartet around δ 4.1 ppm for CH2), methyl groups at 5,5-positions (singlets near δ 1.3-1.5 ppm), and aromatic/heterocyclic protons in the δ 6.5-8.0 ppm range.

- 13C NMR : Carbonyl carbon of ester around δ 160-170 ppm, methyl carbons near δ 20 ppm, and tetrahydroindazole ring carbons between δ 40-140 ppm.

- HRMS : Molecular ion peaks consistent with C13H18N2O2 (molecular weight ~234 g/mol for the dimethyl substituted ethyl ester).

Comparative Table of Preparation Routes

| Methodology | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine hydrate with substituted cyclohexanones | 5,5-Dimethylcyclohexanone, hydrazine hydrate | Cyclization under reflux | Straightforward, moderate yields | Requires careful control of reaction time and temperature |

| Acylation with diethyl oxalate + hydrazine | Cyclohexanone derivatives, diethyl oxalate, LDA, hydrazine hydrate | Low temperature acylation, ring closure | High regioselectivity, good yields | Requires strong base and low temperature control |

| Esterification of tetrahydroindazole acid | Tetrahydroindazole-3-carboxylic acid, ethanol, acid catalyst | Esterification under reflux | Simple, widely used | May require purification to remove acid catalyst |

Research Findings and Notes

- The use of hydrazine hydrate in methanol under reflux is a common and effective method for constructing the tetrahydroindazole ring system with various substitutions, including 5,5-dimethyl groups.

- Acylation of cyclic ketones with diethyl oxalate under LDA conditions is a critical step for introducing the carboxylate ester functionality at the 3-position.

- The reaction conditions must be optimized to prevent side reactions, such as over-oxidation or polymerization.

- Purification typically involves recrystallization or chromatographic methods to achieve high purity, essential for subsequent biological or pharmaceutical application.

- Spectroscopic and mass spectrometric data confirm the successful synthesis and substitution pattern of the final compound.

Q & A

Q. How can the molecular structure of Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate be confirmed experimentally?

To confirm the structure, use a combination of 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For example, the indazole core and ester substituents generate distinct NMR signals:

- 1H NMR : Protons on the tetrahydroindazole ring appear as multiplets in δ 1.2–2.8 ppm, while the ethyl ester group shows a triplet (δ 1.3–1.4 ppm) and quartet (δ 4.1–4.3 ppm). The 5,5-dimethyl groups appear as a singlet (~δ 1.0 ppm).

- 13C NMR : The carbonyl carbon (C=O) of the ester resonates at δ 165–170 ppm.

HRMS (ESI or EI) confirms the molecular formula (e.g., C₁₁H₁₆N₂O₂) with an exact mass match .

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via cyclocondensation reactions using hydrazine derivatives and cyclic diketones. A common method involves:

- Reacting ethyl 3-oxo-5,5-dimethylcyclohexane-1-carboxylate with hydrazine hydrate in ethanol under reflux (24–48 hours).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product with >90% purity. Alternative solvents like THF or DMF may optimize reaction rates .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic yields?

Use density functional theory (DFT) to model reaction intermediates and transition states. For instance:

- Calculate the energy barriers for cyclocondensation steps to identify rate-limiting stages.

- Solvent effects (e.g., polarity of DMF vs. THF) can be simulated using COSMO-RS to predict reaction efficiency.

Experimental validation with kinetic studies (e.g., monitoring by HPLC) aligns computational predictions with empirical data .

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

When crystallographic data conflicts (e.g., bond lengths or angles), employ:

Q. What strategies improve water solubility for bioactivity studies?

Modify the ester group to enhance hydrophilicity:

- Hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/H₂O) to increase solubility at physiological pH.

- Salt formation : React with sodium bicarbonate to generate a sodium carboxylate salt.

Measure solubility via UV-Vis spectroscopy (λ = 250–300 nm) in phosphate-buffered saline (pH 7.4) .

Q. How to design derivatives for selective inhibition of dihydroorotate dehydrogenase (DHODH)?

Leverage structure-activity relationship (SAR) studies :

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the indazole 4-position to enhance binding to DHODH’s ubiquinone site.

- Test inhibitory activity using enzyme-linked assays (IC₅₀ values) and compare with reference inhibitors like brequinar.

Crystallize DHODH-ligand complexes to validate binding modes via X-ray diffraction .

Q. How to analyze pseudorotation dynamics in the tetrahydroindazole ring?

Use dynamic NMR spectroscopy (VT-NMR) to study ring puckering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.